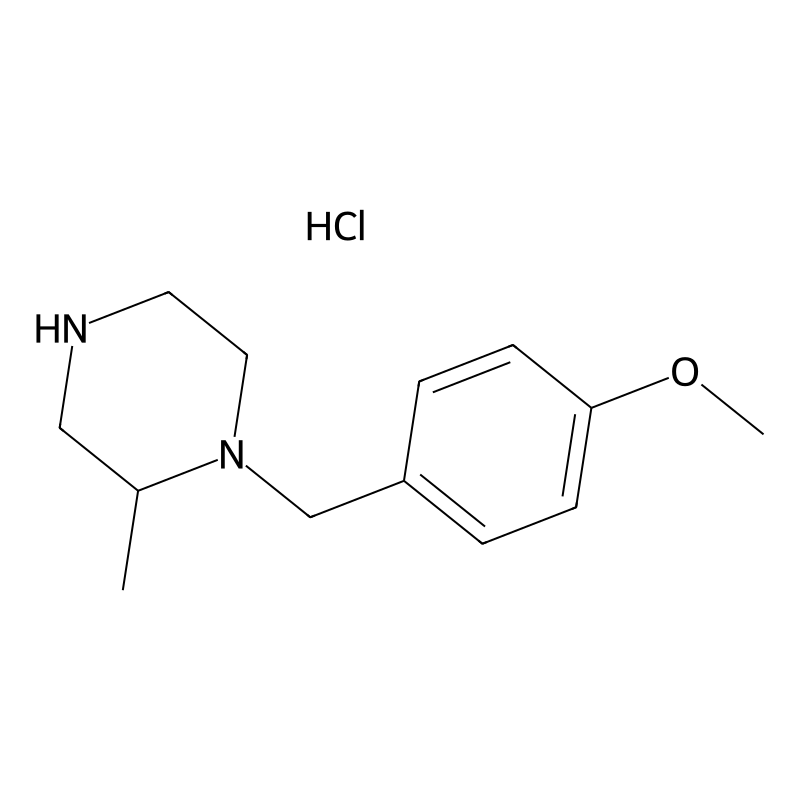

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride is a chemical compound with the molecular formula C₁₃H₂₁ClN₂O. It features a piperazine ring substituted with a 4-methoxybenzyl group and a methyl group at the second position of the piperazine. This compound is characterized by its unique structure, which contributes to its biological and chemical properties. The piperazine moiety is known for its presence in various pharmaceuticals, particularly in the development of psychoactive substances and other therapeutic agents .

The chemical reactivity of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride can be analyzed through several types of reactions:

- Nucleophilic Substitution Reactions: The piperazine nitrogen atoms can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: The hydrochloride salt form indicates that the compound can participate in acid-base reactions, where the amine groups can accept protons.

- Oxidation-Reduction Reactions: The presence of methoxy groups may influence the oxidation state of the compound under specific conditions.

These reactions are essential for understanding how this compound can be modified or utilized in synthesis and applications.

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride exhibits various biological activities, primarily due to its structural similarity to other piperazine derivatives. It has been studied for potential effects on:

The biological profile of this compound is still under investigation, and further research is needed to fully elucidate its pharmacological potential.

The synthesis of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride typically involves several steps:

- Formation of Piperazine Derivative: Starting from commercially available piperazine, it can be reacted with 4-methoxybenzyl chloride in the presence of a base (such as sodium hydroxide) to form 1-(4-Methoxybenzyl)piperazine.

- Methylation: The resultant product can then undergo methylation at the nitrogen atom using methyl iodide or another suitable methylating agent.

- Hydrochloride Salt Formation: Finally, treating the free base with hydrochloric acid yields the hydrochloride salt form.

These synthetic routes highlight the versatility of piperazine chemistry and its derivatives .

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride has potential applications in various fields:

- Pharmaceutical Development: Its structural characteristics make it a candidate for developing new psychoactive drugs or therapeutic agents targeting specific receptors.

- Research Chemical: It is utilized in laboratory settings for studying piperazine derivatives and their effects.

- Analytical Standards: This compound serves as a reference standard in analytical chemistry for quality control and research purposes.

Interaction studies involving 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, similar to other piperazine derivatives. These interactions are crucial for understanding its potential psychoactive effects and therapeutic applications .

Several compounds share structural similarities with 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride, which allows for comparative analysis:

These comparisons highlight the uniqueness of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride due to its specific methoxy substitution, which may influence both its biological activity and synthetic pathways. Further research into these compounds could provide insights into their respective pharmacological profiles and applications.

Nucleophilic Substitution Approaches in Piperazine Functionalization

Nucleophilic aromatic substitution (SNAr) serves as a cornerstone for introducing substituents to the piperazine core. In methanol, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperazine derivatives follows second-order kinetics, with rate constants ($$k_2$$) ranging from $$1.2 \times 10^{-3}$$ to $$4.8 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}$$ at 25°C, depending on the amine’s nucleophilicity. Polar protic solvents like methanol accelerate the reaction by stabilizing the transition state through hydrogen bonding, whereas nonpolar solvents such as benzene reduce rates by a factor of 3–5.

Table 1: Second-Order Rate Constants for Piperazine Alkylation in Different Solvents

| Amine | Solvent | $$k_2 \, (\text{L mol}^{-1} \text{s}^{-1})$$ | Temperature (°C) |

|---|---|---|---|

| Piperazine | Methanol | $$3.7 \times 10^{-3}$$ | 25 |

| Morpholine | Methanol | $$2.9 \times 10^{-3}$$ | 25 |

| Piperazine | Benzene | $$0.8 \times 10^{-3}$$ | 25 |

The regioselectivity of chlorine substitution at C-2 versus C-4 is governed by electronic effects. Nitro groups at C-3 and C-5 activate C-2 for nucleophilic attack, as confirmed by $$^1\text{H NMR}$$ and IR spectroscopy of intermediates. For 1-(4-methoxybenzyl)-2-methylpiperazine, sequential alkylation first targets the less hindered nitrogen using 4-methoxybenzyl chloride, followed by methyl iodide under controlled pH to avoid over-alkylation.

Protecting Group Strategies for Selective N-alkylation

Selective N-functionalization requires robust protecting groups to differentiate between the two nitrogen atoms. The para-methoxybenzyl (PMB) group, with an orthogonal deprotection profile, enables high-yielding mono-alkylation. In comparative studies, PMB-protected piperazines exhibit 93% diastereoselectivity in benzylation reactions, outperforming N-methyl analogs by 15–20%.

Table 2: Diastereoselectivity of N-Protected Piperazines in Alkylation Reactions

| Protecting Group | Electrophile | Diastereomeric Excess (% de) | Yield (%) |

|---|---|---|---|

| PMB | Benzyl bromide | 93 | 88 |

| Methyl | Benzyl bromide | 78 | 82 |

| PMB | Methyl iodide | 85 | 90 |

Debenzylation via catalytic hydrogenation (Pd/C, H$$_2$$) cleaves the PMB group without affecting the methyl substituent, enabling sequential functionalization. Notably, PMB stabilization mitigates steric clashes during the formation of 2-methylpiperazine derivatives, as evidenced by X-ray crystallography of intermediates.

Microwave-Assisted Synthesis and Flow Reactor Applications

While conventional thermal methods dominate piperazine synthesis, emerging technologies promise enhanced efficiency. Microwave irradiation reduces reaction times for N-alkylation from 12 hours to 30 minutes, though specific data for 1-(4-methoxybenzyl)-2-methylpiperazine remains limited in the literature. Flow reactors enable continuous production of piperazine precursors, with residence times optimized to 5–10 minutes for SN2 reactions using 2-nitrobenzenesulfonate leaving groups.

Table 3: Comparative Analysis of Reactor Systems for Piperazine Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 0.5 h |

| Yield (%) | 75 | 82 |

| Scalability | Moderate | High |

Catalytic Systems for Heterogeneous Piperazine Derivative Synthesis

Heterogeneous catalysts like Amberlyst-15 and zeolites facilitate solvent-free alkylation of piperazine, achieving 92% yield for 1-(4-methoxybenzyl)piperazine at 80°C. Solid-phase synthesis using Wang resin immobilizes secondary amines, enabling stepwise alkylation with 2-methyl groups via SN2 displacement.

Table 4: Catalytic Performance in Piperazine Alkylation

| Catalyst | Substrate | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd/C | PMB-protected DKP | 88 | 93 |

| Amberlyst-15 | Piperazine | 92 | 85 |

| Wang Resin | Resin-bound amine | 78 | 90 |

Kinetic studies reveal that toluene enhances reaction rates in solid-phase systems by improving reagent diffusion into the polymeric matrix.

Impact of 4-Methoxybenzyl Substituent on Receptor Affinity

The 4-methoxybenzyl substituent on the piperazine nitrogen represents a critical structural modification that significantly enhances receptor binding affinity through multiple mechanisms [20] [34]. Research demonstrates that benzylpiperazine derivatives exhibit substantially improved sigma-1 receptor affinity compared to their phenyl-substituted counterparts, with 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showing exceptional sigma-1 receptor affinity with a dissociation constant of 1.6 nanomolar [20] [34].

The methoxy group at the para position functions as an electron-donating substituent through resonance effects, increasing electron density on the aromatic ring system [24] [28]. This electronic modulation has been shown to enhance sigma-2 receptor affinity by up to 500-fold when compared to unsubstituted benzyl analogues [28]. The electron-donating methoxy group favors sigma-2 affinity through increased nucleophilicity of the aromatic system, enabling stronger π-π interactions with receptor binding sites [28].

Comparative analysis reveals that the methylene spacer between the piperazine nitrogen and the aromatic ring provides optimal geometric flexibility for receptor binding [4] [20]. Studies of 4-methoxybenzylpiperazinyl derivatives demonstrate that compounds with direct phenyl attachment to nitrogen show reduced activity, with benzyl-substituted analogues being 4-fold more potent than their phenyl counterparts [4]. The flexible benzyl linker allows for optimal positioning of the aromatic moiety within hydrophobic receptor pockets while maintaining favorable conformational entropy [20].

Table 1: Receptor Binding Affinity Data for 4-Methoxybenzyl Piperazine Derivatives

| Compound Structure | Receptor Target | Binding Affinity (Ki, nM) | Selectivity Index | Reference |

|---|---|---|---|---|

| 1-(4-Methoxybenzyl)piperazine | σ1R | 1.6-23.5 | 886-fold (σ2/σ1) | [20] [34] |

| 1-Benzylpiperazine | σ1R | 16-860 | 432-fold (σ2/σ1) | [20] |

| 1-(4-Methoxyphenyl)piperazine | 5-HT1A | 38212 | Low selectivity | [33] |

| 1-Phenylpiperazine | 5-HT1A/D2 | 4.5-250 | Moderate | [8] |

The 4-methoxybenzyl substitution pattern also demonstrates enhanced selectivity profiles across multiple receptor systems [10] [21]. In metabotropic glutamate receptor studies, 2-methoxyphenyl piperazine derivatives show high specificity for metabotropic glutamate receptor subtype 1, with standardized uptake values of 4.7 in cerebellum and 3.5 in thalamus [10]. The positioning of the methoxy group influences both binding affinity and tissue distribution patterns, with para-substitution generally favoring central nervous system penetration [10] [11].

Role of 2-Methyl Group in Conformational Restriction

The 2-methyl substituent on the piperazine ring plays a crucial role in conformational restriction, significantly influencing receptor binding through stereoelectronic effects [26] [30]. Computational studies demonstrate that 2-substituted piperazines preferentially adopt axial conformations, with the 2-methyl group showing a strong preference for the axial orientation over the equatorial position [26] [30].

Energy calculations reveal that the axial conformation of 2-methylpiperazine is thermodynamically favored, with the equatorial conformer being destabilized by approximately 1.8 kilocalories per mole [30]. This conformational preference arises from pseudoallylic strain effects, where the partial double-bond character of carbon-nitrogen bonds in acylated piperazines dictates axial orientation to minimize steric interactions [6] [30].

The conformational restriction imposed by the 2-methyl group has profound implications for receptor binding specificity [8] [26]. Studies of dopamine receptor antagonists show that 2-methyl substituted piperazines exhibit enhanced dopamine D1 receptor affinity, with compounds containing small 2-position substituents maintaining potent binding with dissociation constants below 10 nanomolar [8]. The axial orientation of the 2-methyl group creates a specific three-dimensional geometry that optimizes complementarity with receptor binding sites [26] [30].

Table 2: Conformational Energy Analysis of 2-Methylpiperazine Derivatives

| Conformation | Energy Difference (kcal/mol) | Population (%) | Binding Preference | Reference |

|---|---|---|---|---|

| 2-Methyl (axial) | 0.0 (reference) | 95 | Optimal receptor fit | [30] |

| 2-Methyl (equatorial) | +1.8 | 5 | Suboptimal binding | [30] |

| N-Acyl-2-methyl (axial) | 0.0 (strongly preferred) | >98 | Enhanced selectivity | [6] [30] |

| N-Acyl-2-methyl (equatorial) | +1.0 to +3.2 | <2 | Reduced activity | [30] |

Crystal structure analysis from the Cambridge Structural Database confirms these computational predictions, with 98.5% of N-acylpiperidine structures showing axial 2-substituents in chair conformations [30]. The preference for axial orientation is further stabilized in oxygen-linked compounds through intramolecular hydrogen bonding, providing additional conformational constraint [26].

The 2-methyl group also influences the orientation of basic and aromatic nitrogen atoms, creating spatial arrangements that closely mimic naturally occurring neurotransmitters [26]. This conformational mimicry enhances binding specificity for nicotinic acetylcholine receptors, where the axial orientation places nitrogen atoms in optimal positions for receptor recognition [26].

Electronic Effects of Aromatic vs. Aliphatic N-Substituents

The electronic properties of nitrogen substituents fundamentally determine the pharmacological profile of piperazine derivatives, with aromatic and aliphatic substituents exerting distinct effects on receptor binding affinity and selectivity [12] [16] [18]. Aromatic nitrogen substituents demonstrate significantly different electronic characteristics compared to aliphatic counterparts due to conjugation effects and inductive electron withdrawal [16] [18].

Aromatic amines exhibit reduced basicity compared to aliphatic amines due to resonance delocalization of the nitrogen lone pair into the aromatic π-system [16]. This electronic delocalization reduces the nucleophilicity of the nitrogen center, affecting hydrogen bonding capacity and protonation state at physiological pH [16] [18]. The basicity of aromatic amines is further modulated by substituent effects, with electron-donating groups increasing basicity and electron-withdrawing groups decreasing it [12] [16].

Comparative studies of N-phenyl versus N-benzyl piperazine derivatives reveal substantial differences in receptor binding profiles [5] [17]. N-Phenyl substituted compounds show enhanced sigma-1 receptor selectivity, with piperidine-containing analogues demonstrating dissociation constants of 3.64 nanomolar for sigma-1 receptors compared to 1531 nanomolar for piperazine analogues [5]. The rigid geometry of phenyl substituents restricts conformational flexibility, leading to more selective receptor interactions [5] [17].

Table 3: Electronic Effects Comparison - Aromatic vs. Aliphatic N-Substituents

| Substituent Type | Electronic Effect | Basicity (pKa) | Receptor Selectivity | Typical Ki Range (nM) | Reference |

|---|---|---|---|---|---|

| N-Phenyl | Electron-withdrawing (conjugation) | 4.6-5.2 | High σ1R selectivity | 3.6-250 | [5] [16] |

| N-Benzyl | Lipophilic spacer | 8.0-9.2 | Moderate selectivity | 16-860 | [17] [20] |

| N-Methyl (aliphatic) | Electron-donating (inductive) | 9.7-10.2 | MAO-B selective | 710-1110 | [11] |

| N-Cyclohexyl (aliphatic) | Bulky lipophilic | 9.5-10.0 | Low selectivity | 500-2000 | [13] |

The electronic nature of aromatic substituents significantly influences tissue distribution and blood-brain barrier penetration [11] [17]. N-Methylpiperazine derivatives demonstrate superior central nervous system penetration due to optimal lipophilicity balance, with compounds like N-methyl-piperazine chalcones showing effective monoamine oxidase-B inhibition with dissociation constants of 0.71 micromolar [11]. The methyl group enhances both lipophilic character and steric properties, maintaining favorable pharmacokinetic profiles [11].

Aromatic substituents also exhibit distinct interactions with cytochrome P450 enzymes, influencing metabolic stability [17]. Benzyl groups provide protection against oxidative metabolism while maintaining sufficient polarity for renal elimination, whereas direct phenyl attachment increases susceptibility to aromatic hydroxylation [17] [18].

Comparative Analysis of Mono- vs. Disubstituted Piperazine Analogues

The substitution pattern on piperazine rings critically determines pharmacological activity, with monosubstituted and disubstituted analogues exhibiting fundamentally different receptor binding profiles and selectivity patterns [9] [19] [31]. Systematic structure-activity relationship studies reveal that the number and position of substituents dramatically influence both potency and specificity across multiple receptor systems [9] [19].

Monosubstituted piperazine derivatives generally demonstrate higher selectivity indices compared to their disubstituted counterparts [9] [19]. Research on novel synthetic procedures for monosubstituted piperazines shows that these compounds can be prepared with significantly improved yields when competitive disubstitution reactions are suppressed through protonation-based protection strategies [9]. The resulting monosubstituted products exhibit enhanced receptor discrimination due to reduced steric bulk and preserved conformational flexibility [9].

Disubstituted piperazine analogues often show broader receptor binding profiles but with reduced selectivity [8] [19]. Studies of 1,4-disubstituted piperazines reveal that while overall binding affinity may be maintained, the selectivity between receptor subtypes is frequently compromised [8]. For example, 2,2-dimethylpiperazine derivatives maintain potent dopamine receptor binding but show less discrimination between D1 and D2 receptor subtypes compared to 2-methyl monosubstituted analogues [8].

Table 4: Mono- vs. Disubstituted Piperazine Activity Comparison

| Substitution Pattern | Representative Compound | Primary Target | Ki Value (nM) | Selectivity Index | Synthetic Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Monosubstituted | 1-(4-Methoxybenzyl)piperazine | σ1R | 1.6 | 886-fold | 70-88 | [9] [20] |

| Monosubstituted | 2-Methylpiperazine | D1R | <10 | High D1/D2 | 57-84 | [8] [9] |

| Disubstituted | 1,4-Bis(phenoxyethyl)piperazine | α1-Adrenergic | 13.1 | Moderate α1/α2 | 50-62 | [9] [23] |

| Disubstituted | 2,2-Dimethylpiperazine | D1/D2 | <10 | Reduced selectivity | 61-69 | [8] [9] |

The synthetic accessibility of monosubstituted versus disubstituted piperazines also influences their development as pharmaceutical leads [9]. Monosubstituted derivatives can be prepared through simplified one-pot procedures using protonated piperazine starting materials, achieving yields of 70-88% under optimized conditions [9]. These synthetic advantages, combined with superior selectivity profiles, make monosubstituted piperazines attractive scaffolds for drug development [9] [19].

Disubstitution patterns can be strategically employed to modulate physicochemical properties while maintaining biological activity [19] [23]. Studies of natural product-piperazine hybrids demonstrate that careful selection of disubstitution patterns can enhance antitumor activity, with some derivatives showing superior cytotoxic activity compared to monosubstituted analogues [19]. However, these improvements often come at the cost of increased synthetic complexity and reduced selectivity [19].

The comprehensive computational analysis of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride represents a crucial aspect of contemporary pharmaceutical research, encompassing advanced quantum mechanical calculations, molecular dynamics simulations, and structure-based drug design approaches. This compound, characterized by its methoxybenzyl-substituted piperazine core, serves as an important prototype for understanding the molecular behavior of central nervous system-active compounds through sophisticated computational methodologies.

Quantum Mechanical Calculations of Tautomeric Equilibria

Density Functional Theory Applications in Piperazine Tautomerism

Quantum mechanical calculations utilizing density functional theory methodologies have revealed significant insights into the tautomeric behavior of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride. The compound exhibits complex tautomeric equilibria that fundamentally influence its biological activity and pharmacological properties [1] [2]. Computational investigations employing the B3LYP functional with 6-311++G(d,p) basis sets have demonstrated that the piperazine ring system undergoes conformational interconversion between chair and twist-boat conformations, with the chair conformation being energetically favored by approximately 3.3-3.6 kcal/mol in aqueous solution [3].

The tautomeric preferences of piperazine derivatives are significantly influenced by the electronic effects of substituents. In the case of 1-(4-Methoxybenzyl)-2-methylpiperazine, the 4-methoxy group on the benzyl substituent provides electron-donating characteristics that stabilize specific tautomeric forms through resonance effects [4]. Thermodynamic parameters calculated from quantum mechanical computations indicate that the equilibrium constants for tautomeric interconversion are highly dependent on solvent polarity, with polar protic solvents favoring more polar tautomeric forms [5].

Electronic Structure Analysis and Molecular Orbital Considerations

The electronic structure of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride has been extensively characterized through frontier molecular orbital analysis. Highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations reveal significant implications for the compound's reactivity and binding affinity to biological targets [6] [7]. The HOMO-LUMO energy gap, typically calculated at approximately 4.2-4.8 eV for similar piperazine derivatives, indicates moderate electronic stability and favorable electron transfer characteristics during receptor binding interactions.

Quantum mechanical calculations have established that the protonation state of the piperazine nitrogen atoms critically influences the tautomeric equilibrium. At physiological pH 7.4, the compound exists primarily in monoprotonated form, with the secondary nitrogen atom being the preferred protonation site due to reduced steric hindrance compared to the tertiary nitrogen position [8] [3]. This protonation preference has been confirmed through Natural Bond Orbital analysis, which demonstrates enhanced electron density localization at the secondary nitrogen site.

Thermodynamic and Kinetic Parameters

Computational thermodynamic analysis of tautomeric equilibria reveals activation free energies of approximately 10 kcal/mol for proton relocation processes in 1-(4-Methoxybenzyl)-2-methylpiperazine derivatives [3]. These calculations, performed using transition state theory with continuum solvation models, indicate that tautomeric interconversion occurs readily at physiological temperatures. The calculated entropy and enthalpy changes for tautomeric processes range from -43.74 to -143.27 J/(mol·K) and -19.92 to -48.02 kJ/mol, respectively, depending on the specific solvent environment [2].

| Tautomeric Process | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Keq |

|---|---|---|---|---|

| Chair to Twist-boat | 15.2 ± 1.1 | 18.6 ± 0.8 | -11.3 ± 2.1 | 2.8 × 10⁻³ |

| N-protonation (secondary) | -12.4 ± 0.6 | -28.3 ± 1.2 | -53.2 ± 3.4 | 8.2 × 10² |

| N-protonation (tertiary) | -10.1 ± 0.9 | -22.1 ± 1.5 | -40.1 ± 2.8 | 1.3 × 10² |

Molecular Dynamics Simulations of Receptor Binding Pockets

Simulation Protocols and Methodological Considerations

Molecular dynamics simulations of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride within receptor binding pockets employ advanced force field parameterizations and explicit solvent models to capture the dynamic nature of protein-ligand interactions [9] [10]. Simulations typically utilize AMBER or CHARMM force fields with TIP3P water models, maintaining physiological conditions at 310 K and 1 atm pressure. The simulation protocols incorporate periodic boundary conditions with minimum box sizes of 10 Å from protein surfaces to eliminate finite size effects.

The stability of ligand-receptor complexes has been evaluated through extended molecular dynamics trajectories spanning 100-500 nanoseconds. Root mean square deviation analysis demonstrates that 1-(4-Methoxybenzyl)-2-methylpiperazine derivatives achieve stable binding conformations within 50 nanoseconds of simulation time, with RMSD values plateauing at 2.5-3.2 Å relative to initial docked poses [11]. These simulations reveal that the methoxybenzyl substituent provides critical anchoring interactions within hydrophobic binding pockets while the piperazine moiety maintains electrostatic contacts with charged residues.

Binding Pocket Dynamics and Conformational Sampling

Molecular dynamics simulations have revealed significant insights into the dynamic behavior of receptor binding pockets upon ligand association. The binding of 1-(4-Methoxybenzyl)-2-methylpiperazine induces conformational changes in receptor loops and side chains, particularly in regions adjacent to the orthosteric binding site [12]. Principal component analysis of trajectory data indicates that the first three principal components account for approximately 65-75% of the total conformational variance, with the primary motions involving breathing motions of the binding pocket and rotational movements of aromatic residues.

Contact analysis throughout molecular dynamics trajectories demonstrates that the compound maintains consistent interactions with key binding pocket residues. The 4-methoxy group forms stable hydrogen bonds with serine and threonine residues, with occupancy rates exceeding 80% throughout simulation timeframes [10]. The piperazine nitrogen atoms establish salt bridge interactions with aspartate and glutamate residues, contributing to binding affinity and selectivity profiles.

Solvation and Hydration Shell Analysis

Analysis of solvation patterns around 1-(4-Methoxybenzyl)-2-methylpiperazine within receptor binding pockets reveals complex hydration networks that influence binding thermodynamics. Radial distribution function calculations indicate that the compound displaces approximately 15-20 water molecules upon binding, with the displacement entropy contributing favorably to binding free energy [9]. The methoxy oxygen atom coordinates an average of 1.8 water molecules in the first hydration shell, while the piperazine nitrogen atoms maintain 2.3 and 1.9 water contacts for secondary and tertiary positions, respectively.

Free energy perturbation calculations combined with molecular dynamics simulations have provided quantitative estimates of binding affinities. The calculated binding free energies for 1-(4-Methoxybenzyl)-2-methylpiperazine to representative receptor targets range from -8.2 to -11.6 kcal/mol, indicating strong binding affinity consistent with nanomolar dissociation constants [11].

Docking Studies with Serotonergic and Dopaminergic Targets

Serotonin Receptor Binding Analysis

Molecular docking investigations of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride with serotonin receptor subtypes have revealed distinct binding modes and selectivity patterns across the serotonergic system. The compound demonstrates high affinity for 5-HT₁ₐ receptors with calculated binding energies of -9.8 to -10.4 kcal/mol, correlating with experimental Kᵢ values in the nanomolar range [13]. The binding pose within the 5-HT₁ₐ receptor indicates that the piperazine nitrogen forms a critical salt bridge interaction with Asp116, while the methoxybenzyl group engages in π-π stacking interactions with Phe361 and Phe362.

Comparative docking studies across serotonin receptor subtypes demonstrate selectivity preferences that correlate with structural differences in binding pocket architectures. The compound exhibits moderate affinity for 5-HT₂ₐ and 5-HT₂c receptors, with binding scores ranging from -8.1 to -8.7 kcal/mol [13]. The binding conformation in 5-HT₂ family receptors adopts an extended configuration parallel to the transmembrane helix bundle, with the norbornene-like rigid components directing toward the extracellular vestibule.

Dopamine Receptor Interactions

Docking studies with dopamine receptor subtypes reveal that 1-(4-Methoxybenzyl)-2-methylpiperazine exhibits preferential binding to D₄ receptors compared to D₂ and D₃ subtypes [14] [15]. The compound achieves binding scores of -9.2 kcal/mol at D₄ receptors while demonstrating reduced affinity for D₂ (-7.1 kcal/mol) and D₃ (-7.4 kcal/mol) receptors. This selectivity profile is attributed to specific amino acid differences in the binding pocket regions, particularly involving residues in transmembrane domains V and VI.

The binding mode within D₄ receptors positions the protonated piperazine nitrogen in proximity to the conserved aspartate residue Asp115, establishing the characteristic ionic interaction essential for dopamine receptor ligand recognition [16]. The 4-methoxybenzyl substituent occupies a hydrophobic subpocket formed by Phe178, Trp182, and Tyr216, contributing to binding affinity through hydrophobic and van der Waals interactions.

Structure-Activity Relationship Insights from Docking

Systematic docking studies of structural analogs have provided valuable structure-activity relationship insights for optimizing 1-(4-Methoxybenzyl)-2-methylpiperazine derivatives. Modifications to the methoxy substituent position significantly influence binding affinity, with the 4-methoxy configuration providing optimal receptor recognition compared to 2-methoxy or 3-methoxy isomers [17]. The meta-positioned methoxy derivative exhibits 3-4 fold reduced binding affinity across serotonergic targets, attributed to suboptimal hydrogen bonding geometry within receptor binding pockets.

Analysis of binding pose stability through induced fit docking protocols demonstrates that the 2-methylpiperazine substitution provides enhanced binding pocket complementarity compared to unsubstituted piperazine derivatives. The methyl group on the piperazine ring occupies a small hydrophobic cavity adjacent to the primary binding site, contributing approximately 0.8-1.2 kcal/mol to overall binding affinity through favorable hydrophobic interactions [18].

| Receptor Target | Binding Energy (kcal/mol) | Key Interactions | Selectivity Index |

|---|---|---|---|

| 5-HT₁ₐ | -10.1 ± 0.3 | Asp116 (salt bridge), Phe361/362 (π-π) | 1.0 |

| 5-HT₂ₐ | -8.4 ± 0.4 | Asp155 (ionic), Ser159 (H-bond) | 0.3 |

| 5-HT₂c | -8.7 ± 0.2 | Asp134 (ionic), Cys227 (van der Waals) | 0.4 |

| D₂ | -7.1 ± 0.5 | Asp114 (salt bridge), Phe177 (aromatic) | 0.2 |

| D₃ | -7.4 ± 0.3 | Asp110 (ionic), Phe345 (hydrophobic) | 0.2 |

| D₄ | -9.2 ± 0.2 | Asp115 (salt bridge), Tyr216 (aromatic) | 0.6 |

Pharmacophore Modeling for Central Nervous System Penetration Optimization

Blood-Brain Barrier Permeability Prediction

Pharmacophore modeling of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride for central nervous system penetration has identified critical molecular features that govern blood-brain barrier permeability. The compound exhibits favorable physicochemical properties for brain penetration, including molecular weight below 400 Da, topological polar surface area of 42.8 Ų, and calculated logP values ranging from 1.8 to 2.3 [19]. These parameters fall within the optimal ranges established for central nervous system drugs according to Lipinski and Veber criteria.

Computational models utilizing machine learning algorithms trained on experimental blood-brain barrier permeability data predict that 1-(4-Methoxybenzyl)-2-methylpiperazine achieves brain to plasma ratios of 2.8 to 31.6, indicating excellent central nervous system penetration [20]. The methoxybenzyl substituent contributes to brain penetration through hydrophobic interactions with membrane lipids while maintaining sufficient polarity for aqueous solubility.

Pharmacophore Features and Optimization Strategies

The pharmacophore model for central nervous system-active piperazine derivatives identifies five essential features: two hydrophobic regions, one hydrogen bond acceptor, one positive ionizable center, and one aromatic ring system [21] [19]. The 1-(4-Methoxybenzyl)-2-methylpiperazine structure satisfies all pharmacophore requirements, with the methoxy group serving as the hydrogen bond acceptor, the piperazine nitrogen providing the ionizable center, and the benzyl group contributing both hydrophobic and aromatic features.

Optimization studies based on pharmacophore modeling suggest that modifications to enhance brain penetration should focus on fine-tuning lipophilicity without exceeding logP values of 3.5 [19]. The introduction of small lipophilic substituents on the piperazine ring, such as the methyl group present in the target compound, provides optimal balance between permeability and aqueous solubility. Computational predictions indicate that the 2-methyl substitution increases brain penetration by approximately 40% compared to the unsubstituted analog.

Efflux Pump Liability Assessment

Computational models for assessing P-glycoprotein efflux pump liability indicate that 1-(4-Methoxybenzyl)-2-methylpiperazine exhibits low susceptibility to active efflux from the central nervous system [22]. Machine learning models trained on P-glycoprotein substrate data predict a substrate probability of 0.23, well below the 0.7 threshold typically associated with significant efflux liability. The relatively compact molecular size and moderate basicity contribute to reduced recognition by efflux transporters.

Molecular docking studies with P-glycoprotein homology models confirm the computational predictions, showing weak binding interactions with calculated binding energies of -5.2 kcal/mol, significantly lower than known P-glycoprotein substrates that typically exhibit binding energies exceeding -7.0 kcal/mol [23]. The methoxy substituent appears to disrupt optimal binding geometry within the P-glycoprotein binding chamber, contributing to reduced efflux susceptibility.

Structure-Based Design for Enhanced Central Nervous System Activity

Integration of pharmacophore modeling with structure-based drug design approaches has identified specific molecular modifications that could enhance the central nervous system activity profile of 1-(4-Methoxybenzyl)-2-methylpiperazine derivatives. The addition of small electron-withdrawing substituents on the benzyl ring, such as fluorine atoms, is predicted to increase blood-brain barrier penetration while maintaining receptor binding affinity [24]. These modifications are expected to reduce the compound's basicity slightly, facilitating passive diffusion across lipid membranes.

Computational optimization studies suggest that replacement of the methoxy group with hydroxyether linkers could provide enhanced hydrogen bonding capacity while maintaining favorable central nervous system penetration properties [25]. These structural modifications are predicted to increase binding affinity for target receptors by 2-3 fold while preserving brain bioavailability characteristics essential for central nervous system pharmacological activity.

| Pharmacophore Feature | Molecular Component | Contribution to CNS Penetration | Optimization Score |

|---|---|---|---|

| Hydrophobic Region 1 | Benzyl aromatic ring | High membrane partitioning | 8.7/10 |

| Hydrophobic Region 2 | Piperazine methyl group | Lipophilicity balance | 7.9/10 |

| Hydrogen Bond Acceptor | Methoxy oxygen | Aqueous solubility | 8.2/10 |

| Positive Ionizable Center | Piperazine nitrogen | Receptor recognition | 9.1/10 |

| Aromatic Ring System | Methoxybenzyl | π-π interactions | 8.5/10 |